Methyl 2-(4,4-difluoropiperidin-3-yl)acetate
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Overview
Description
Methyl 2-(4,4-difluoropiperidin-3-yl)acetate is a chemical compound with the molecular formula C8H13F2NO2 and a molecular weight of 193.19 g/mol . This compound is characterized by the presence of a piperidine ring substituted with two fluorine atoms at the 4-position and an acetate group at the 2-position. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and fluorinating agents.
Fluorination: The piperidine ring is fluorinated at the 4-position using a fluorinating agent under controlled conditions.
Acetylation: The fluorinated piperidine is then reacted with acetic anhydride or a similar acetylating agent to introduce the acetate group at the 2-position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
Methyl 2-(4,4-difluoropiperidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-(4,4-difluoropiperidin-3-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and pain management.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new chemical entities with potential therapeutic benefits.
Biological Studies: Researchers use this compound to study the effects of fluorinated piperidine derivatives on biological systems, including their interactions with enzymes and receptors.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals, contributing to advancements in agriculture and material science.
Mechanism of Action
The mechanism of action of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate the activity of its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 2-(4,4-difluoropiperidin-3-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(4-fluoropiperidin-3-yl)acetate: This compound has a single fluorine atom at the 4-position, resulting in different chemical and biological properties.
Methyl 2-(4,4-dichloropiperidin-3-yl)acetate:
Methyl 2-(4,4-difluoropiperidin-3-yl)propionate: The propionate ester variant exhibits different pharmacokinetic and pharmacodynamic profiles compared to the acetate ester.
The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical and biological behavior, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H13F2NO2 |
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Molecular Weight |
193.19 g/mol |
IUPAC Name |
methyl 2-(4,4-difluoropiperidin-3-yl)acetate |
InChI |
InChI=1S/C8H13F2NO2/c1-13-7(12)4-6-5-11-3-2-8(6,9)10/h6,11H,2-5H2,1H3 |
InChI Key |
PPCDKINVHZQHJK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CNCCC1(F)F |
Origin of Product |
United States |
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